Loss of GABAA Receptor Affinity
5-(Aminomethyl)-4-(2-hydroxyethyl)isoxazol-3(2H)-one (designated Compound 10) demonstrates a complete loss of affinity for GABAA receptor sites, in stark contrast to the parent compound muscimol, which is a potent orthosteric agonist [1]. This differentiation is critical for experimental designs that require a structurally matched negative control.
Muscimol: Ki ≈ 6–10 nM
| Evidence Dimension | GABAA Receptor Binding Affinity (in vitro) |
|---|---|
| Target Compound Data | No significant affinity (affinity not measurable above baseline) |
| Comparator Or Baseline | Muscimol: Potent GABAA receptor agonist (Ki ≈ 6-10 nM for native receptors; high-affinity orthosteric binder) |
| Quantified Difference | Complete loss of measurable binding affinity vs. high-affinity binding by muscimol (>1000-fold reduction in affinity, as no specific binding detected) |
| Conditions | In vitro radioligand binding assays using rat brain synaptic membranes; [3H]GABA or [3H]muscimol as radioligand (Acta Chemica Scandinavica, 1992) |
Why This Matters
For researchers isolating GABAA-independent mechanisms such as ninjurin-1 oligomerization, this compound provides a verified inert analog that does not trigger GABAergic signaling, preventing false-positive results.
- [1] Hjeds, H., Christensen, I. T., Cornett, C., Frølund, B., Falch, E., Pedersen, J. B., & Krogsgaard-Larsen, P. (1992). 3-Hydroxyisoxazole Bioisosteres of GABA. Synthesis of a Series of 4-Substituted Muscimol Analogues and Identification of a Bicyclic 2-Isoxazoline Rearrangement Product. Acta Chemica Scandinavica, 46, 772-777. View Source
